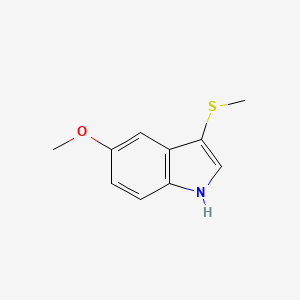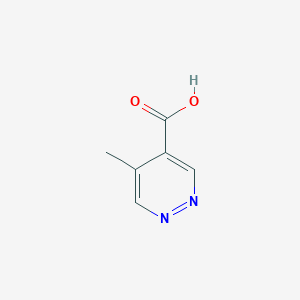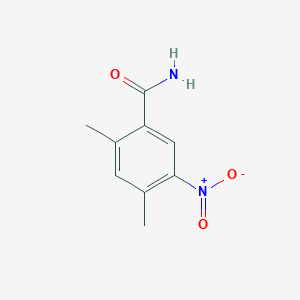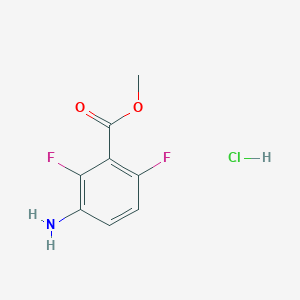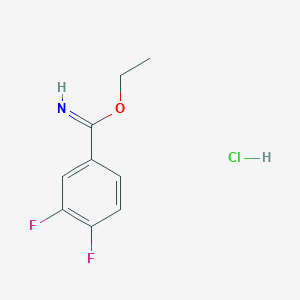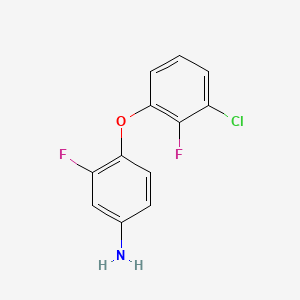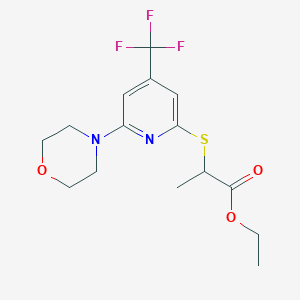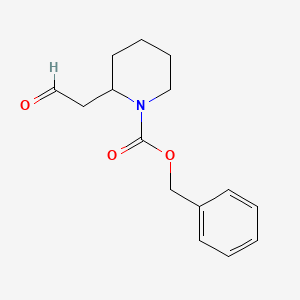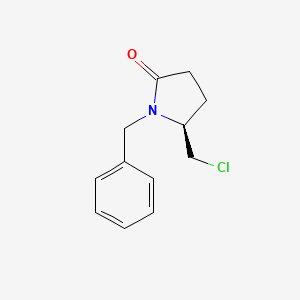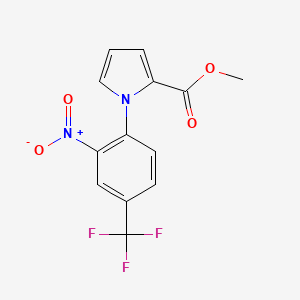
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate
Übersicht
Beschreibung
“Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate” is a chemical compound with the CAS Number: 875051-79-9. It has a molecular weight of 331.58 and its IUPAC name is methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate .
Synthesis Analysis
The synthesis of “Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate” involves a reaction with potassium fluoride, tris-(dibenzylideneacetone)dipalladium(0), bis(tri-t-butylphosphine)palladium(0), and 2,3,5-trichlorobenzeneboronic acid in tetrahydrofuran. The reaction mixture is stirred under nitrogen for 18 hours at room temperature .Molecular Structure Analysis
The InChI Code for “Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate” is 1S/C13H9Cl3N2O2/c1-20-13(19)10-3-2-7(12(17)18-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,18). The InChI key is GEGKWPBAXXXQEU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate” is a white solid with a purity of 95%. It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, a derivative with potential as a Nav1.8 sodium channel modulator, has been synthesized through an optimized process involving permanganate oxidation and Suzuki−Miyaura coupling, showing its significance in drug development (Fray et al., 2010)[(https://consensus.app/papers/optimisation-permanganate-oxidation-suzuki−miyaura-fray/fdf0727f04ff555d81083e07e06f3484/?utm_source=chatgpt)]. Its role in selective methylation and formylation of amines with CO2 highlights its potential in organic synthesis and environmental chemistry (Zhang et al., 2021)[(https://consensus.app/papers/boranetrimethylamine-complex-reducing-agent-selective-zhang/631c3bd6f0fa50609954cf4da58619da/?utm_source=chatgpt)].
Fragmentation and Nuclear Magnetic Resonance Studies
Investigations into the electron-impact induced fragmentation of picolines, including methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, offer insights into their chemical behavior under high-energy conditions (Keller et al., 1968)[(https://consensus.app/papers/electronimpact-induced-fragmentation-2substituted-keller/15a0f304c1e05f6ca4ecbaf651231724/?utm_source=chatgpt)]. Furthermore, nuclear magnetic resonance (NMR) studies provide detailed structural information, crucial for understanding the compound's chemical environment and interactions (Bell et al., 1965)[(https://consensus.app/papers/nuclear-resonance-studies-systems-methyl-coupling-bell/06d38fbdbb625ffbaeb5ed7351b95f8d/?utm_source=chatgpt)].
Antioxidant Activity
Research on novel diselenides synthesized from picoline alkenes, including derivatives of methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, has shown some compounds to exhibit antioxidant activity. This discovery opens avenues for the development of new antioxidant agents (Narajji et al., 2008)[(https://consensus.app/papers/synthesis-antioxidant-activity-diselanediylbis-narajji/680fec18b3655379a555d5c5a7973c1e/?utm_source=chatgpt)].
Herbicidal Activity
The structural framework of picolinic acid and its derivatives, including methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, has been utilized to design novel herbicides. This approach has yielded compounds with potent herbicidal activity, demonstrating the compound's application in agricultural chemistry (Feng et al., 2023)[(https://consensus.app/papers/design-synthesis-herbicidal-activity-feng/0dd988e90d3f5ed08f330ba11df13ba4/?utm_source=chatgpt)].
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O2/c1-20-13(19)10-3-2-7(12(17)18-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGKWPBAXXXQEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



